

Technical Guide: Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol

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Compound of Interest

Compound Name: (4-bromo-1,2-phenylene)dimethanol

Cat. No.: B179665

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Abstract: This document provides a comprehensive overview of the synthesis of **(4-bromo-1,2-phenylene)dimethanol**. While the primary focus of this guide was intended to be the crystal structure of the title compound, an extensive search of publicly available scientific literature and crystallographic databases did not yield any specific data on its crystal structure. Therefore, this guide has been adapted to focus on the available experimental data, specifically the synthetic protocol for obtaining **(4-bromo-1,2-phenylene)dimethanol**. The provided methodologies are detailed to facilitate replication in a laboratory setting.

Introduction

(4-bromo-1,2-phenylene)dimethanol is a halogenated aromatic diol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials. The presence of the bromine atom and two hydroxymethyl groups provides multiple reaction sites for further chemical modifications. Understanding the synthesis of this compound is the first critical step for its utilization in research and development. This guide outlines a detailed protocol for the synthesis of **(4-bromo-1,2-phenylene)dimethanol** via the reduction of 5-bromoisobenzofuran-1,3-dione.

Synthesis of (4-bromo-1,2-phenylene)dimethanol

The synthesis of **(4-bromo-1,2-phenylene)dimethanol** can be achieved through the reduction of 5-bromoisobenzofuran-1,3-dione using a strong reducing agent such as diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol

The following protocol is a general procedure for the synthesis of **(4-bromo-1,2-phenylene)dimethanol**.

Materials:

- 5-bromoisobenzofuran-1,3-dione
- Anhydrous Toluene
- 1 M Diisobutylaluminum hydride (DIBAL-H) in toluene
- 10% aqueous Hydrochloric acid solution
- Ethyl acetate
- Saturated saline solution
- Anhydrous magnesium sulfate
- Diatomaceous earth
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoisobenzofuran-1,3-dione in anhydrous toluene.

- **Reduction:** Cool the solution in an ice bath. Slowly add a toluene solution of 1 M diisobutylaluminum hydride (DIBAL-H) to the reaction mixture.
- **Reaction Progression:** After the addition of DIBAL-H, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.
- **Quenching:** Cool the reaction mixture back to 0°C using an ice bath and slowly add 10% aqueous hydrochloric acid solution to quench the reaction.
- **Stirring:** Dilute the mixture with toluene and continue stirring at room temperature for 1 hour.
- **Work-up:** Filter the reaction mixture through diatomaceous earth. Extract the filtrate with ethyl acetate (3 x 20 mL).
- **Washing:** Combine the organic phases and wash with saturated saline solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **(4-bromo-1,2-phenylene)dimethanol**.

Parameter	Value
Starting Material	5-bromoisobenzofuran-1,3-dione
Reducing Agent	1 M Diisobutylaluminum hydride (DIBAL-H)
Solvent	Anhydrous Toluene
Reaction Temperature	0°C to Room Temperature
Reaction Time	1.5 hours
Purification Method	Silica gel column chromatography
Eluent	Hexane:Ethyl Acetate (1:1)
Product Appearance	Colorless solid
Melting Point	67-67.5 °C
Yield	91%

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of **(4-bromo-1,2-phenylene)dimethanol**.



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Synthesis Workflow for **(4-bromo-1,2-phenylene)dimethanol**.

Conclusion

While the crystal structure of **(4-bromo-1,2-phenylene)dimethanol** remains to be determined and reported, this technical guide provides a detailed and actionable protocol for its synthesis. The described method offers a high yield of the desired product, which can then be used for further studies, including crystallization trials to elucidate its three-dimensional structure. The availability of a reliable synthetic route is fundamental for enabling future research into the chemical and biological properties of this compound.

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